molecular formula C8H4ClN3O3 B3295290 4-Chloro-6-nitro-1H-indazole-3-carbaldehyde CAS No. 887570-76-5

4-Chloro-6-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B3295290
CAS No.: 887570-76-5
M. Wt: 225.59 g/mol
InChI Key: SEGIVGBUQHAVLV-UHFFFAOYSA-N
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Description

4-Chloro-6-nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloro group at the 4th position, a nitro group at the 6th position, and an aldehyde group at the 3rd position on the indazole ring.

Preparation Methods

The synthesis of 4-Chloro-6-nitro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-chloro-1H-indazole followed by formylation to introduce the aldehyde group at the 3rd position. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the nitration and formylation processes .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

4-Chloro-6-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-6-nitro-1H-indazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitro-1H-indazole-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

4-Chloro-6-nitro-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

4-chloro-6-nitro-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-5-1-4(12(14)15)2-6-8(5)7(3-13)11-10-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGIVGBUQHAVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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